4-{[(E)-biphenyl-4-ylmethylidene]amino}-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Overview
Description
4-(((1,1’-BIPHENYL)-4-YLMETHYLENE)AMINO)-5-(4-ME-PH)-4H-1,2,4-TRIAZOLE-3-THIOL is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a biphenyl group, and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((1,1’-BIPHENYL)-4-YLMETHYLENE)AMINO)-5-(4-ME-PH)-4H-1,2,4-TRIAZOLE-3-THIOL typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, the introduction of the biphenyl group, and the incorporation of the thiol group. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and thiolating agents. The reaction conditions often involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating or refluxing to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(((1,1’-BIPHENYL)-4-YLMETHYLENE)AMINO)-5-(4-ME-PH)-4H-1,2,4-TRIAZOLE-3-THIOL can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the triazole ring or the biphenyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the triazole ring or the biphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the thiol group may yield disulfides, while substitution reactions can introduce various functional groups onto the triazole ring or biphenyl group.
Scientific Research Applications
4-(((1,1’-BIPHENYL)-4-YLMETHYLENE)AMINO)-5-(4-ME-PH)-4H-1,2,4-TRIAZOLE-3-THIOL has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique chemical structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(((1,1’-BIPHENYL)-4-YLMETHYLENE)AMINO)-5-(4-ME-PH)-4H-1,2,4-TRIAZOLE-3-THIOL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress or inflammation, leading to its observed biological effects.
Comparison with Similar Compounds
4-(((1,1’-BIPHENYL)-4-YLMETHYLENE)AMINO)-5-(4-ME-PH)-4H-1,2,4-TRIAZOLE-3-THIOL can be compared with other triazole derivatives, such as:
1,2,4-Triazole: A simpler triazole compound with a wide range of applications in pharmaceuticals and agriculture.
Biphenyl derivatives: Compounds containing the biphenyl group, known for their stability and versatility in various chemical reactions.
Thiol-containing compounds: Molecules with thiol groups, which are important in biochemistry and materials science.
The uniqueness of 4-(((1,1’-BIPHENYL)-4-YLMETHYLENE)AMINO)-5-(4-ME-PH)-4H-1,2,4-TRIAZOLE-3-THIOL lies in its combination of these functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H18N4S |
---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
3-(4-methylphenyl)-4-[(E)-(4-phenylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C22H18N4S/c1-16-7-11-20(12-8-16)21-24-25-22(27)26(21)23-15-17-9-13-19(14-10-17)18-5-3-2-4-6-18/h2-15H,1H3,(H,25,27)/b23-15+ |
InChI Key |
SNGFOGOQMDVBJC-HZHRSRAPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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